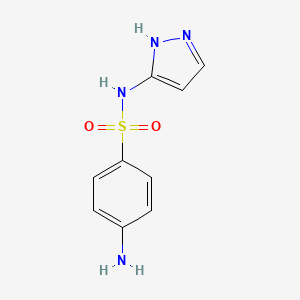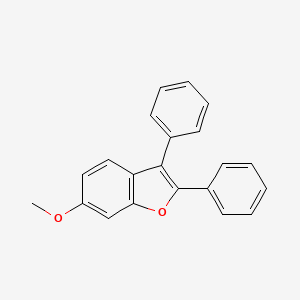
3-(2-(((4-(2-Carboxyethyl)oxazolidin-5-yl)oxy)carbonyl)oxazolidin-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(((4-(2-Carboxyethyl)oxazolidin-5-yl)oxy)carbonyl)oxazolidin-4-yl)propanoic acid is a complex organic compound that belongs to the oxazolidinone family This compound is characterized by its unique structure, which includes two oxazolidinone rings and a carboxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(((4-(2-Carboxyethyl)oxazolidin-5-yl)oxy)carbonyl)oxazolidin-4-yl)propanoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Oxazolidinone Rings: The initial step involves the formation of oxazolidinone rings through the reaction of amino alcohols with carbonyl compounds under acidic or basic conditions.
Introduction of the Carboxyethyl Group: The carboxyethyl group is introduced through a carboxylation reaction, where the oxazolidinone intermediate reacts with a carboxylating agent such as carbon dioxide or a carboxylic acid derivative.
Coupling of the Oxazolidinone Rings: The final step involves the coupling of the two oxazolidinone rings through a condensation reaction, often facilitated by a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidinone rings, leading to the formation of oxazolidinone oxides.
Reduction: Reduction reactions can occur at the carboxyethyl group, converting it to an alcohol or aldehyde.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazolidinone rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Oxazolidinone oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted oxazolidinone derivatives.
科学的研究の応用
3-(2-(((4-(2-Carboxyethyl)oxazolidin-5-yl)oxy)carbonyl)oxazolidin-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 3-(2-(((4-(2-Carboxyethyl)oxazolidin-5-yl)oxy)carbonyl)oxazolidin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis, while its anticancer properties could involve the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
3-(2-(((4-(2-Carboxyethyl)oxazolidin-5-yl)oxy)carbonyl)oxazolidin-4-yl)butanoic acid: Similar structure with a butanoic acid group instead of a propanoic acid group.
3-(2-(((4-(2-Carboxyethyl)oxazolidin-5-yl)oxy)carbonyl)oxazolidin-4-yl)acetic acid: Similar structure with an acetic acid group instead of a propanoic acid group.
Uniqueness
The uniqueness of 3-(2-(((4-(2-Carboxyethyl)oxazolidin-5-yl)oxy)carbonyl)oxazolidin-4-yl)propanoic acid lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as enhanced reactivity and specificity compared to similar compounds.
特性
分子式 |
C13H20N2O8 |
|---|---|
分子量 |
332.31 g/mol |
IUPAC名 |
3-[2-[[4-(2-carboxyethyl)-1,3-oxazolidin-5-yl]oxycarbonyl]-1,3-oxazolidin-4-yl]propanoic acid |
InChI |
InChI=1S/C13H20N2O8/c16-9(17)3-1-7-5-21-11(15-7)12(20)23-13-8(14-6-22-13)2-4-10(18)19/h7-8,11,13-15H,1-6H2,(H,16,17)(H,18,19) |
InChIキー |
HPAHLVFNTBCJBD-UHFFFAOYSA-N |
正規SMILES |
C1C(NC(O1)C(=O)OC2C(NCO2)CCC(=O)O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


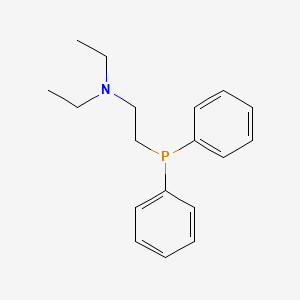

![4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline methanesulfonate](/img/structure/B12889973.png)
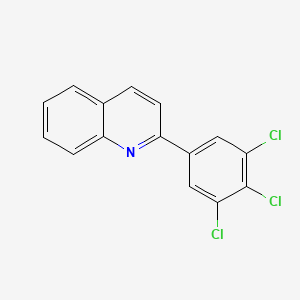
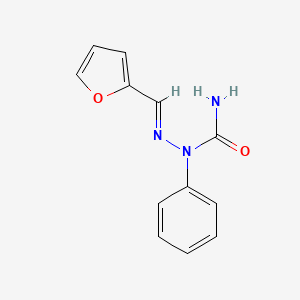
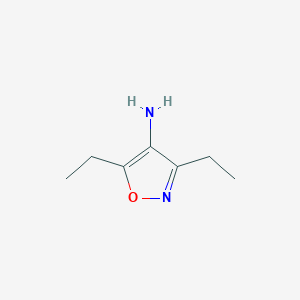
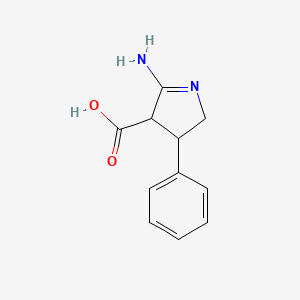


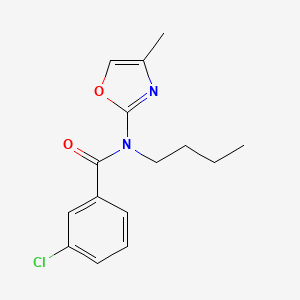

![8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]-](/img/structure/B12890013.png)
